

Physical and chemical properties of 1-(2-Bromoethoxy)-3-methoxybenzene

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Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-3-methoxybenzene

Cat. No.: B1271738

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An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(2-Bromoethoxy)-3-methoxybenzene**, a valuable intermediate in organic synthesis. The document details its chemical structure, physical characteristics, and spectroscopic data. A detailed, plausible experimental protocol for its synthesis via Williamson ether synthesis is provided, alongside essential safety and handling information. This guide is intended to serve as a key resource for researchers and professionals involved in synthetic chemistry and drug development.

Chemical and Physical Properties

1-(2-Bromoethoxy)-3-methoxybenzene is a substituted aromatic ether. Its core structure consists of a benzene ring substituted with a methoxy group and a bromoethoxy group at positions 1 and 3, respectively.

Physical Properties

The known and estimated physical properties of **1-(2-Bromoethoxy)-3-methoxybenzene** are summarized in the table below. The compound is a liquid at room temperature.

Property	Value	Source/Notes
Molecular Formula	C ₉ H ₁₁ BrO ₂	[1] [2] [3]
Molecular Weight	231.09 g/mol	[1]
Appearance	Liquid	[4]
Boiling Point	84 °C at 0.023 mmHg	
Density	Estimated: ~1.4 g/mL	Based on similar structures. Experimental value not found.
Refractive Index	Estimated: ~1.57	Based on the similar compound 3-Methoxybenzyl bromide. [4] Experimental value not found.
Solubility	Miscible with methanol, benzene, hexane, toluene, and dichloromethane. Practically insoluble in water.	Based on the related compound 1-bromo-3-methoxybenzene.

Chemical Properties

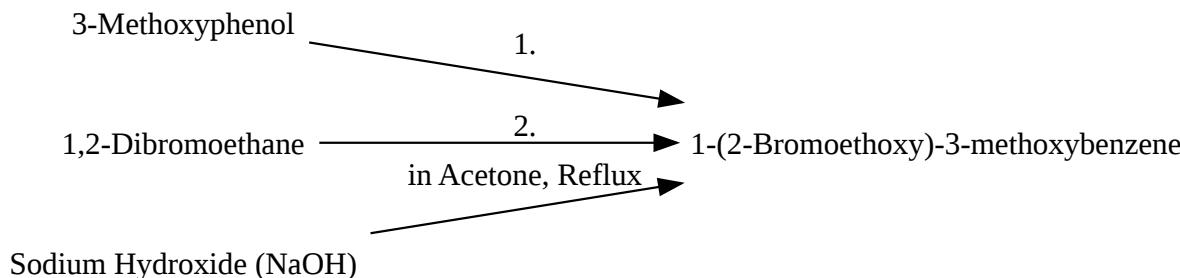
Property	Value	Source/Notes
IUPAC Name	1-(2-Bromoethoxy)-3-methoxybenzene	[1]
CAS Number	3245-45-2	[1] [2] [3]
LogP (predicted)	3.0	[5]
Topological Polar Surface Area	18.5 Å ²	[1]

Synthesis

The most common and logical synthetic route to **1-(2-Bromoethoxy)-3-methoxybenzene** is the Williamson ether synthesis. This method involves the reaction of the sodium salt of 3-methoxyphenol with 1,2-dibromoethane.

Experimental Protocol: Williamson Ether Synthesis

Reaction Scheme:



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Caption: Synthesis of **1-(2-Bromoethoxy)-3-methoxybenzene**.

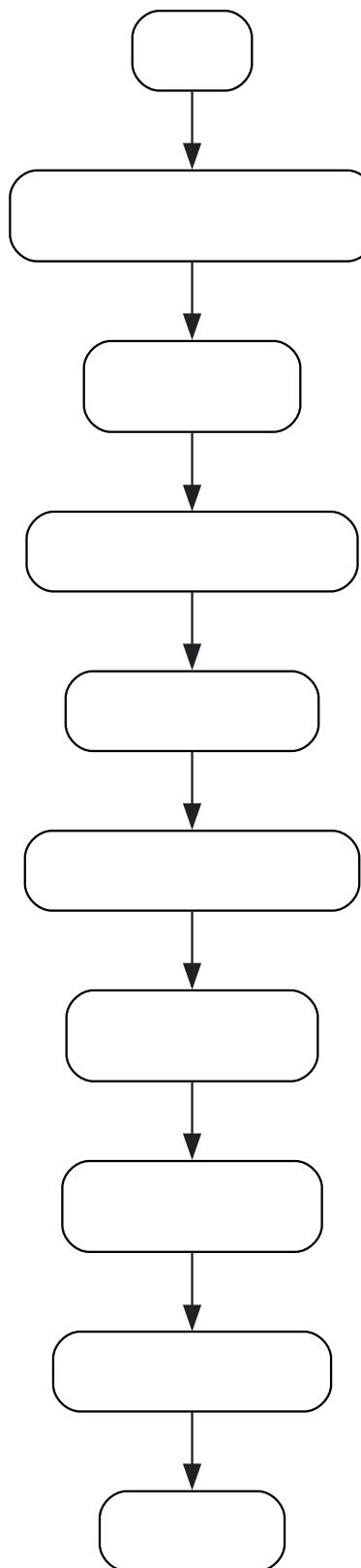
Materials:

- 3-Methoxyphenol
- 1,2-Dibromoethane
- Sodium Hydroxide (NaOH)
- Acetone (anhydrous)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenol (1.0 eq) in anhydrous acetone.
- Base Addition: Add powdered sodium hydroxide (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.
- Alkylation: To the stirred suspension, add 1,2-dibromoethane (3.0 eq) dropwise.
- Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by vacuum distillation to yield **1-(2-Bromoethoxy)-3-methoxybenzene** as a clear liquid.

Experimental Workflow:

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Caption: Experimental workflow for the synthesis.

Spectroscopic Data

While a dedicated, published spectrum for **1-(2-Bromoethoxy)-3-methoxybenzene** is not readily available, the expected spectral data can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the two methylene groups of the bromoethoxy chain.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20	t, J ≈ 8.0 Hz	1H	Ar-H
~6.50 - 6.60	m	3H	Ar-H
~4.25	t, J ≈ 6.0 Hz	2H	-OCH ₂ -
~3.80	s	3H	-OCH ₃
~3.65	t, J ≈ 6.0 Hz	2H	-CH ₂ Br

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic carbons, the methoxy carbon, and the two carbons of the bromoethoxy chain.

Predicted ¹³C NMR Data (CDCl₃, 101 MHz):

Chemical Shift (δ , ppm)	Assignment
~160.5	Ar-C (C-O)
~159.0	Ar-C (C-O)
~130.0	Ar-CH
~107.0	Ar-CH
~106.0	Ar-CH
~101.0	Ar-CH
~68.0	-OCH ₂ -
~55.0	-OCH ₃
~29.0	-CH ₂ Br

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages, aromatic C-H and C=C bonds, and the C-Br bond.

Predicted FT-IR Data:

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H stretch
2950-2850	Aliphatic C-H stretch
1600, 1490	Aromatic C=C stretch
1250-1200	Aryl-O-C stretch (asymmetric)
1050-1000	Aryl-O-C stretch (symmetric) & Aliphatic C-O stretch
690-515	C-Br stretch

Reactivity and Stability

1-(2-Bromoethoxy)-3-methoxybenzene is expected to be stable under normal laboratory conditions. The methoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, the position of the bromoethoxy group may influence the regioselectivity of such reactions. The bromoethoxy group provides a reactive site for nucleophilic substitution at the terminal carbon, making it a useful building block for introducing an ethoxy-linked moiety to other molecules.

Safety and Handling

Hazard Identification:

- Harmful if swallowed.[[1](#)]
- Causes skin irritation.[[1](#)]
- Causes serious eye irritation.[[1](#)]
- May cause respiratory irritation.[[1](#)]

Precautionary Measures:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Use only in a well-ventilated area.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.
- Store in a cool, dry, well-ventilated place. Keep container tightly closed.

Applications in Research and Development

1-(2-Bromoethoxy)-3-methoxybenzene is not widely documented in biological or signaling pathway studies. However, its structure suggests potential as a precursor for the synthesis of more complex molecules with potential biological activity. The presence of the reactive

bromoethoxy group allows for its facile derivatization, making it a versatile intermediate in the synthesis of novel compounds for screening in drug discovery programs. The methoxybenzene moiety is a common feature in many biologically active compounds.

Conclusion

This technical guide has summarized the key physical and chemical properties of **1-(2-Bromoethoxy)-3-methoxybenzene**. While some experimental data is not available in the public domain, reliable estimations based on similar compounds have been provided. The detailed synthetic protocol and spectroscopic analysis serve as a valuable resource for chemists working with this compound. As a versatile synthetic intermediate, **1-(2-Bromoethoxy)-3-methoxybenzene** holds potential for the development of new chemical entities in various fields of research.

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